![molecular formula C18H13ClFN5S B2636430 7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-18-8](/img/structure/B2636430.png)
7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
“7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a heterocyclic compound with a molecular formula of C18H13ClFN5S. It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is known to possess antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, involves several steps. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” includes a triazolo[4,5-d]pyrimidine core, which is a heterocyclic ring system composed of nitrogen and carbon atoms. This core is substituted with a 2-chlorobenzylthio group at the 7-position and a 4-fluorobenzyl group at the 3-position.Scientific Research Applications
- For instance, studies have investigated its interaction with cyclin-dependent kinase 2 (CDK2), an appealing target for cancer treatment. CDK2 inhibitors selectively target tumor cells, making them a valuable avenue for drug development .
- This method avoids the use of metals and oxidants, making it environmentally friendly and efficient. It has practical applications in organic synthesis and drug discovery .
Anticancer Research
Metal-Free Intramolecular N–N Bond Formation
Mechanism of Action
While the specific mechanism of action for “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not provided, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells, likely through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, have shown promising antitumor effects. Future research could focus on further exploring the potential of these compounds as novel drugs, particularly in the field of cancer treatment .
properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c19-15-4-2-1-3-13(15)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-7-14(20)8-6-12/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDAFGYHNRJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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